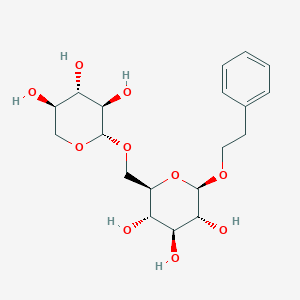
tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester, commonly referred to as Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3, is a peptide derivative that has gained significant attention in scientific research due to its biochemical and physiological effects. This peptide is synthesized using a specific method and has been used in various research applications to study its mechanism of action and potential future directions.
Mécanisme D'action
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 inhibits the activity of proteasomes by binding to the active site of the proteasome and preventing the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the activation of the unfolded protein response and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 has been shown to have various biochemical and physiological effects. In addition to its role in inducing apoptosis in cancer cells, this peptide has been linked to the regulation of immune responses and the modulation of inflammatory pathways. It has also been shown to have a protective effect on neurons, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in lab experiments is its specificity for proteasomes. This specificity allows for the selective inhibition of proteasome activity, which is essential for studying the role of proteasomes in various cellular processes. However, one of the limitations of using this peptide is its potential toxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in scientific research. One of the areas of interest is the development of novel anticancer agents based on the structure of this peptide. Another potential direction is the study of the role of proteasomes in neurodegenerative diseases and the potential therapeutic applications of Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 in these diseases. Additionally, the use of this peptide in the regulation of immune responses and inflammatory pathways is an area of active research.
Méthodes De Synthèse
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 is synthesized using solid-phase peptide synthesis. This method involves the use of a resin-bound amino acid as the starting point for peptide synthesis. The peptide chain is elongated by sequentially adding amino acids until the desired peptide sequence is achieved. After the peptide is synthesized, the Boc protecting group is removed using trifluoroacetic acid, and the final product is obtained by purification using high-performance liquid chromatography.
Applications De Recherche Scientifique
Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 has been used in various scientific research applications. One of the primary research areas is the study of its mechanism of action. This peptide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins. This inhibition has been linked to the induction of apoptosis in cancer cells, making Boc-Val-Ala-Leu-Ile-Val-Ala-Leu-OCH3 a potential anticancer agent.
Propriétés
Numéro CAS |
127337-62-6 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester |
Formule moléculaire |
C76H140N14O21 |
Poids moléculaire |
1586 g/mol |
Nom IUPAC |
methyl (2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoate;hydrate |
InChI |
InChI=1S/2C38H69N7O10.H2O/c2*1-19(2)17-25(41-29(46)23(9)40-33(50)28(22(7)8)44-36(53)55-37(11,12)13)31(48)45-38(14,15)35(52)43-27(21(5)6)32(49)39-24(10)30(47)42-26(18-20(3)4)34(51)54-16;/h2*19-28H,17-18H2,1-16H3,(H,39,49)(H,40,50)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,45,48);1H2/t2*23-,24-,25-,26-,27-,28-;/m00./s1 |
Clé InChI |
BWRPOTMYGIJREE-GDIQTHMSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.O |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.O |
Autres numéros CAS |
127337-62-6 |
Synonymes |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe tert-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl methyl ester VALU-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




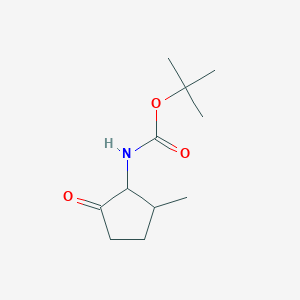
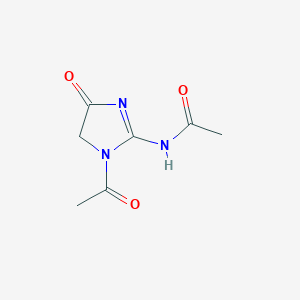

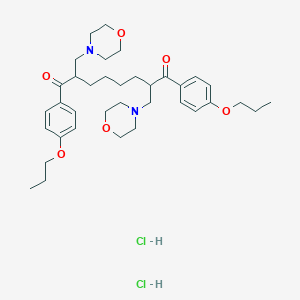
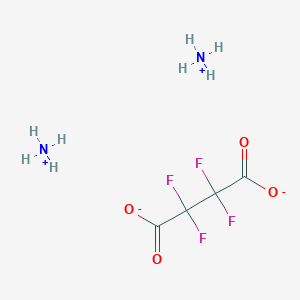
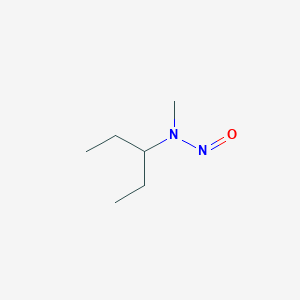
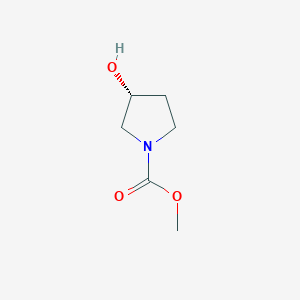

![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
